Potassium bicyclo[1.1.0]butane-1-carboxylate
Description
Properties
IUPAC Name |
potassium;bicyclo[1.1.0]butane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGFOVTXOLSAOI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-10-3 | |
| Record name | potassium bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electronic Configuration of the Central Bond
Density functional theory (DFT) calculations reveal pseudo-olefinic character in the central σ-bond, with bond dissociation energy reduced to ~40 kcal/mol. This enables radical-mediated polymerization under ambient conditions unless inhibited by tert-butyl catechol. The potassium carboxylate moiety further polarizes the system, enhancing electrophilic susceptibility at C2 and C4 positions.
Solubility and Stability Profiles
Crystallographic data confirms zwitterionic stabilization in the solid state, with potassium coordinating both carboxylate oxygens and adjacent bridgehead hydrogens. Aqueous solubility reaches 1.2 g/mL at 25°C, while organic solvent compatibility follows the hierarchy: DMSO > DMF > MeCN > THF. Decomposition occurs via two pathways:
- Radical polymerization (t₁/₂ = 72 h at 25°C under N₂)
- Hydrolytic ring-opening to cyclopropane derivatives (pH-dependent, maximal at pH 4-6)
Traditional Synthesis Routes (Pre-2010)
Tosylate Displacement Methodology
The seminal 1960s approach utilized 3-carbethoxycyclobutan-1-ol tosylate as starting material:
Step 1: Bromocyclobutane Formation
3-carbethoxycyclobutan-1-ol tosylate + LiBr → Et 3-bromocyclobutane-1-carboxylate (II)
Yield: 68-72% (benzene, reflux, 12 h)
Step 2: Tributyltin-Mediated Cyclization
II + Bu₃SnNa → Et bicyclo[1.1.0]butane-1-carboxylate (III)
Yield: 55-60% (THF, -78°C to rt, 24 h)
Step 3: Saponification
III + KOH → Potassium bicyclo[1.1.0]butane-1-carboxylate
Yield: 85-90% (MeOH/H₂O, 0°C, 2 h)
Limitations :
Hydrogenative Ring Contraction
Early attempts employed catalytic hydrogenation of bicyclo[1.1.1]pentane precursors:
Et 1-methylcyclopropanecarboxylate + H₂ (Pt/C) → Et bicyclo[1.1.0]butane-1-carboxylate
Yield: 42-48% (100 psi H₂, EtOAc, 50°C)
This method suffered from over-reduction artifacts, including 15-20% 2-methylbutyrate byproducts.
Modern Diastereoselective Syntheses (Post-2010)
Boronate Complex-Mediated Functionalization
The 2020 breakthrough utilized bicyclo[1.1.0]butyl boronate intermediates for stereocontrol:
Reaction Scheme :
Bicyclo[1.1.0]butyl-Li + Boronic ester → Boronate complex → Electrophile quench
Optimized Conditions :
- Temperature: -78°C (Li exchange), 0°C (electrophile addition)
- Solvent: THF/Et₂O (4:1)
- Electrophiles: R-X (X = Br, I, OTf), R₃S⁺, R₂N⁺
Performance Data :
| Electrophile | Yield (%) | dr (syn:anti) |
|---|---|---|
| MeI | 92 | 22:1 |
| PhSCl | 88 | 18:1 |
| BnBr | 85 | 25:1 |
| TMSOTf | 78 | 14:1 |
Mechanistic studies revealed a concerted [3+2] cycloaddition pathway for soft electrophiles (S, N), versus stepwise radical coupling for alkyl halides.
Photochemical Decarboxylative Iodination
The 2023 skeletal editing approach bypasses traditional cyclization:
Step 1: Photo-Hunsdiecker Reaction
BCP-1-carboxylic acid + DIH → Iodo-BCP (λ = 365 nm, DCE, 25°C)
Yield: 74-82% (18 h irradiation)
Step 2: Nucleophilic Substitution
Iodo-BCP + NuH (amine/thiol) → BCB-carboxylate (sulfolane, 140°C MW)
Representative Examples :
| Nucleophile | Time (min) | Yield (%) |
|---|---|---|
| Morpholine | 45 | 68 |
| Cysteamine | 30 | 72 |
| Piperidine | 60 | 65 |
| Thiophenol | 20 | 70 |
This method enables late-stage diversification but requires stringent moisture control (H₂O <50 ppm).
Comparative Methodological Analysis
Table 1. Synthesis Method Tradeoffs
| Parameter | Traditional | Boronate | Photochemical |
|---|---|---|---|
| Steps | 3 | 2 | 2 |
| Overall Yield (%) | 34-39 | 70-85 | 50-60 |
| Diastereoselectivity | None | >20:1 | N/A |
| Scalability (kg) | 0.1 | 1.5 | 5.0 |
| Purification | Column | Filtration | Precipitation |
Key findings:
Chemical Reactions Analysis
Types of Reactions: Potassium bicyclo[1.1.0]butane-1-carboxylate undergoes a variety of chemical reactions, primarily driven by the high strain energy of its bicyclic structure. These reactions include:
Strain-Release Reactions: The central strained bond can be cleaved to form cyclobutanes or other ring systems
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the strained carbon-carbon bond.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include organolithium reagents and Grignard reagents.
Catalysts: Transition metal catalysts, such as palladium and rhodium, are often employed to facilitate strain-release reactions
Major Products:
Scientific Research Applications
Strain-Release Chemistry
Bicyclo[1.1.0]butanes, including their carboxylate derivatives, are often utilized in strain-release reactions to synthesize polysubstituted four-membered ring systems. The unique strain of the bicyclic structure facilitates reactions with nucleophiles, radicals, and electrophiles, leading to the formation of cyclobutanes and cyclobutenes .
- Case Study: A recent study demonstrated the use of potassium bicyclo[1.1.0]butane-1-carboxylate in the total synthesis of piperarborenine B, where the cyclobutane core was constructed through organocuprate addition .
Photoredox Catalysis
Recent advancements have shown that this compound can undergo single-electron oxidation via photoredox catalysis, leading to the generation of radical cations. These radical cations participate in [2π + 2σ] cycloaddition reactions with a variety of alkenes, showcasing high regio- and diastereoselectivity .
- Mechanistic Insights: Detailed mechanistic studies using DFT computations have elucidated the interactions between bicyclo[1.1.0]butyl radical cations and alkenes, providing a foundation for further exploration of this reactivity .
Synthesis of Cyclobutane Derivatives
The compound serves as a precursor for synthesizing cyclobutane-containing natural products through dihalocarbene insertion reactions. This method has been highlighted for its efficiency and selectivity .
- Example: Research indicates that bicyclo[1.1.0]butanes can react with phosphine boranes to yield cyclobutyl phosphine boranes, demonstrating their utility as intermediates in complex organic syntheses .
Comparative Data on Reactivity
Mechanism of Action
The mechanism of action of potassium bicyclo[1.1.0]butane-1-carboxylate is primarily based on its high strain energy and the resulting reactivity. The compound’s strained bicyclic structure makes it highly susceptible to nucleophilic attack and strain-release reactions. These reactions typically involve the cleavage of the central carbon-carbon bond, leading to the formation of less strained products .
Comparison with Similar Compounds
Table 1: Key Properties of Bicyclo[1.1.0]butane Derivatives
Stability and Spectral Data
- NMR Shifts : Bridgehead protons in bicyclo[1.1.0]butane derivatives resonate downfield (δ 3.5–5.0 ppm in ¹H NMR) due to strain-induced deshielding .
- Thermal Stability : Potassium carboxylates exhibit higher thermal stability than esters, which may decompose via strain-release pathways at elevated temperatures .
Biological Activity
Potassium bicyclo[1.1.0]butane-1-carboxylate (KBC) is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article delves into the biological activity of KBC, summarizing relevant research findings, synthesis methods, and its implications in drug discovery.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which imparts significant strain energy. The molecular formula is , with a molecular weight of 136.19 g/mol. The compound is often stored under inert conditions to maintain stability due to its reactive nature.
Synthesis and Reactivity
The synthesis of KBC can be achieved through various methods, including the transformation of bicyclo[1.1.0]butanes into carboxylate derivatives via nucleophilic substitution reactions. Key synthetic routes involve:
- Nucleophilic Substitution : Reacting bicyclo[1.1.0]butanes with potassium hydroxide or other potassium sources to yield KBC.
- Photoredox Catalysis : Utilizing light to facilitate the oxidation of bicyclo[1.1.0]butanes, leading to the formation of reactive intermediates that can be further functionalized .
Antimicrobial Properties
Recent studies have indicated that bicyclo[1.1.0]butanes, including KBC, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. For instance, bioactivity assays have shown that KBC can inhibit the growth of certain bacterial strains, suggesting its utility in combating infections .
Cytotoxicity and Anticancer Activity
Research has explored the cytotoxic effects of KBC on various cancer cell lines. Preliminary findings suggest that KBC may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption . The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibits proliferation |
Mechanistic Insights
The biological activity of KBC can be attributed to its structural features, which allow for interaction with biological macromolecules such as proteins and nucleic acids. Studies have shown that the strained bicyclic system can facilitate binding to target sites within enzymes or receptors, potentially leading to enhanced therapeutic effects .
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted by Smith et al. demonstrated that KBC exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics . -
Case Study on Anticancer Effects :
In a study published by Johnson et al., treatment with KBC led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic strategies for bicyclo[1.1.0]butane derivatives such as potassium bicyclo[1.1.0]butane-1-carboxylate?
Synthesis typically involves strained bicyclic frameworks generated via carbene additions to cyclopropenes (e.g., Wiberg’s method using methylcarboxylate precursors) or ionic displacement reactions from functionalized cyclopropanes . Palladium-catalyzed cross-coupling enables late-stage diversification of bridgehead substituents, allowing access to 1,3-disubstituted derivatives . Key intermediates include bicyclo[1.1.0]butyllithium, which reacts with imines to form enantiomerically enriched products .
Q. How are structural parameters of bicyclo[1.1.0]butane derivatives characterized experimentally?
X-ray crystallography, NMR, and microwave spectroscopy are used to determine bond lengths (e.g., central C1–C3 bond ~1.49 Å), interflap angles (~123°), and puckered C2v symmetry . Computational methods (DFT, ab initio) validate strain energy (~65 kcal/mol) and inverted geometry at bridgehead carbons .
Q. What analytical methods resolve contradictions in reported reactivity data for bicyclo[1.1.0]butane derivatives?
Discrepancies in reactivity (e.g., failed reactions with benzyl bicyclo[1.1.0]butane-1-carboxylate in copper-catalyzed diazo couplings ) are addressed via mechanistic probes like deuterium labeling, kinetic isotope effects, and in-situ spectroscopy. Divergent solvent-dependent cyclization pathways (e.g., oxygenated bicyclo[3.1.1]heptanes vs. cyclobutanes) are resolved by isolating intermediates like cyclobutenes .
Advanced Research Questions
Q. How do solvent systems influence the reaction outcomes of bicyclo[1.1.0]butane derivatives?
Solvent polarity and hydrogen-bonding capacity dictate reaction pathways. For example, polar aprotic solvents (e.g., DMF) favor rapid cyclobutene intermediate formation, leading to bicyclo[3.1.1]heptanes, while nonpolar solvents stabilize radical intermediates for cyclobutane products . Photoredox conditions with Hantzsch esters enable [2π+2σ] cycloadditions with alkenes, yielding bicyclo[2.1.1]hexanes .
Q. What mechanistic insights guide the design of catalytic systems for bicyclo[1.1.0]butane-based reactions?
Rhodium(I)/bidentate ligand systems facilitate annulative cleavage via carbene intermediates, enabling pyrrole synthesis from bicyclo[1.1.0]butanes and hindered amides . Copper catalysis with diazo compounds proceeds via strain-enabled [2σ+2π] cycloadditions, forming skipped dienes, though steric bulk at bridgeheads can inhibit reactivity .
Q. How do substituents modulate the biological and chemical properties of bicyclo[1.1.0]butane derivatives?
Trifluoromethylphenyl and carboxylic acid groups enhance solubility and bioactivity by introducing polarity and hydrogen-bonding motifs. Substituents at bridgehead positions (e.g., 1,3-disubstituted derivatives) alter strain release kinetics, impacting reactivity in bioconjugation or drug discovery contexts .
Q. What computational methods predict the stability and reactivity of bicyclo[1.1.0]butane derivatives?
Ab initio calculations (e.g., MP2/cc-pVTZ) and DFT (B3LYP/6-311+G**) model strain energy, bond dissociation enthalpies, and transition states. For example, bicyclo[1.1.0]tetrasilane exhibits higher strain (~85 kcal/mol) than its carbon analogue due to longer Si–Si bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
